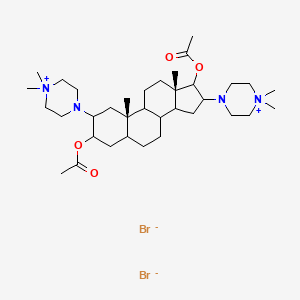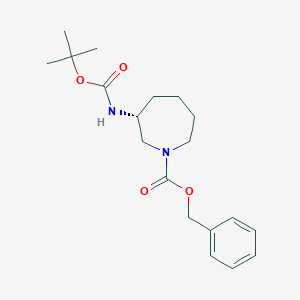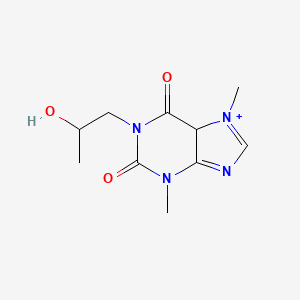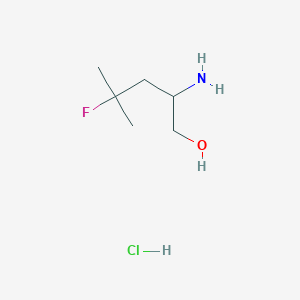
4,4\'-((2beta,3alpha,5alpha,16beta,17beta)-3,17-Bis(acetyloxy)androstane-2,16-diyl)bis(1,1-dimethyl-piperazinium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pipecuronium bromide is a bisquaternary aminosteroid muscle relaxant. It is primarily used as a nondepolarizing neuromuscular blocking agent during anesthesia and surgical procedures. This compound works by blocking nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation. It is known for its potency and long duration of action, making it a valuable agent in clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pipecuronium bromide involves multiple steps, starting from the steroidal nucleus. The key steps include the introduction of piperazine moieties and subsequent quaternization to form the bisquaternary structure. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of pipecuronium bromide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions: Pipecuronium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can occur at the piperazine moieties, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Pipecuronium bromide has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of neuromuscular blocking agents.
Biology: Researchers use it to investigate the mechanisms of neuromuscular transmission and muscle relaxation.
Medicine: It is widely used in clinical research to evaluate its efficacy and safety in various surgical procedures.
Industry: The compound is used in the development of new muscle relaxants and related pharmaceuticals
Mechanism of Action
Pipecuronium bromide exerts its effects by competitively binding to nicotinic acetylcholine receptors on the post-synaptic membrane of the neuromuscular junction. This prevents acetylcholine from activating these receptors, leading to muscle relaxation. The compound also acts as an antagonist of M2 and M3 muscarinic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
- Pancuronium bromide
- Rocuronium bromide
- Atracurium besilate
- Vecuronium bromide
Comparison: Pipecuronium bromide is unique due to its high potency and long duration of action compared to other neuromuscular blocking agents. While pancuronium bromide and rocuronium bromide are also potent, they have different pharmacokinetic profiles and durations of action. Atracurium besilate and vecuronium bromide are known for their intermediate duration of action and are often used in different clinical scenarios .
Properties
Molecular Formula |
C35H62Br2N4O4 |
|---|---|
Molecular Weight |
762.7 g/mol |
IUPAC Name |
[(10S,13S)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide |
InChI |
InChI=1S/C35H62N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h26-33H,9-23H2,1-8H3;2*1H/q+2;;/p-2/t26?,27?,28?,29?,30?,31?,32?,33?,34-,35-;;/m0../s1 |
InChI Key |
TXWBOBJCRVVBJF-CWHJHCGXSA-L |
Isomeric SMILES |
CC(=O)OC1CC2CCC3C([C@]2(CC1N4CC[N+](CC4)(C)C)C)CC[C@]5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)




![[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14799650.png)
![(2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799652.png)





